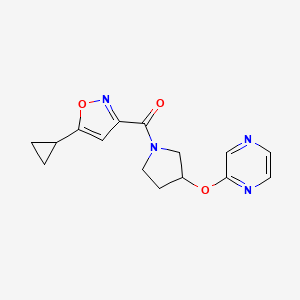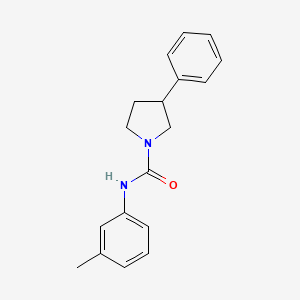
3-phenyl-N-(m-tolyl)pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including 3-Phenyl-N-(m-tolyl)pyrrolidine-1-carboxamide, typically involves multi-step organic synthesis processes. For instance, pyrrolidine derivatives have been synthesized through reactions involving carbonyl compounds, amines, and other reagents under specific conditions to ensure the correct formation of the pyrrolidine ring and its subsequent functionalization (Zhou et al., 2021).
Molecular Structure Analysis
The molecular structure of compounds like this compound has been extensively studied through techniques such as X-ray crystallography and computational methods like density functional theory (DFT). These studies provide insights into the compound's geometry, vibrational frequencies, and electronic properties, which are crucial for understanding its chemical behavior and reactivity (Qin et al., 2019).
Chemical Reactions and Properties
Pyrrolidine derivatives exhibit a range of chemical reactivity, including participation in hydrogen bonding, transamination reactions, and more. These reactions can significantly influence the compound's physical and chemical properties, such as solubility, stability, and potential biological activity. For example, pyrrolidine-1-carbothiohydrazide undergoes transamination with pyrrolidine to form complex structures, showcasing the compound's versatility in chemical reactions (Shakya & Yadav, 2013).
Physical Properties Analysis
The physical properties of this compound, such as melting point, boiling point, solubility, and crystal structure, are determined by its molecular structure. Studies involving single-crystal X-ray diffraction provide valuable information on the compound's crystallography, including unit cell dimensions, symmetry, and intermolecular interactions, which influence its physical state and stability (Chen et al., 2011).
Chemical Properties Analysis
The chemical properties of this compound, such as reactivity with other chemicals, acidity or basicity, and potential for forming derivatives, are essential for its application in synthesis and potential pharmaceutical applications. The compound's reactivity is influenced by its functional groups, with studies highlighting its participation in various organic reactions that can lead to the formation of new compounds with diverse structures and activities (Mohammadi et al., 2017).
Scientific Research Applications
Conformational Analysis and Polymorphism
Research on compounds structurally related to "3-phenyl-N-(m-tolyl)pyrrolidine-1-carboxamide" includes studies on concomitant polymorphism and molecular modeling. For example, a study on pyridine-2,6-dicarboxamide derivatives explored their polymorphic forms, providing insights into intermolecular hydrogen bonding interactions and their effects on crystal structures. Such studies are crucial for understanding solid-state properties, which can influence the development of materials and drugs (Özdemir et al., 2012).
Catalytic Activities
Compounds structurally related to "this compound" have been evaluated for their catalytic activities. For instance, certain pyridine derivatives have shown efficiency as catalysts in transfer hydrogenation reactions, highlighting the potential of these compounds in facilitating chemical transformations (Özdemir et al., 2012).
Material Science Applications
Research on polyamides bearing thiourea and pendent 4-pyridylformylimino groups demonstrates the creation of materials with high thermal stability and solubility in various solvents. These materials' properties are significant for developing advanced polymers with specific industrial applications, such as coatings, adhesives, and films (Ravikumar & Saravanan, 2012).
Supramolecular Chemistry
The development of coordination polymers using angular dipyridyl ligands with amide spacers illustrates the role of ligand conformation in the diversity of metal-organic frameworks (MOFs). Such studies are crucial for designing MOFs with desired properties for gas storage, separation, and catalysis applications (Yeh et al., 2008).
Fluorescent Probes and Sensors
Compounds with pyridine-2,6-dicarboxamide motifs have been synthesized and evaluated for their ability to selectively detect iron ions. These studies contribute to the development of highly selective and sensitive fluorescent probes for metal ion detection in environmental and biological samples (Kumar et al., 2015).
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to various biological activities . The interaction of these compounds with their targets often results in changes at the molecular level, which can lead to observable effects at the cellular and organismal levels.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that these compounds may affect a variety of biochemical pathways.
Pharmacokinetics
The introduction of heteroatomic fragments in similar molecules has been found to be a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It’s worth noting that the spatial orientation of substituents and the different stereoisomers can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
properties
IUPAC Name |
N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-14-6-5-9-17(12-14)19-18(21)20-11-10-16(13-20)15-7-3-2-4-8-15/h2-9,12,16H,10-11,13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJEQMJKTHGZVMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CCC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

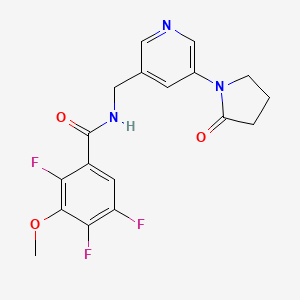
![2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-5-methyl-1,3,4-thiadiazole](/img/structure/B2491535.png)
![2-[[1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2491536.png)
![N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2491538.png)
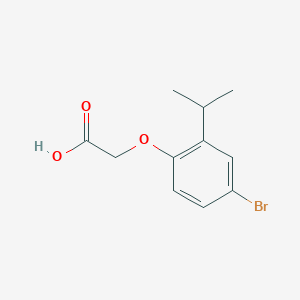


![N-[2-(4-acetylpiperazin-1-yl)-1-(benzenesulfonyl)-2-oxoethyl]-4-fluorobenzamide](/img/structure/B2491546.png)
![3-(1-(2-phenylbutanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2491550.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2491554.png)
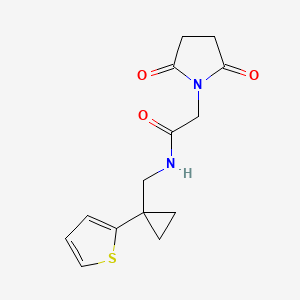
![2-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]acetamide](/img/structure/B2491556.png)
